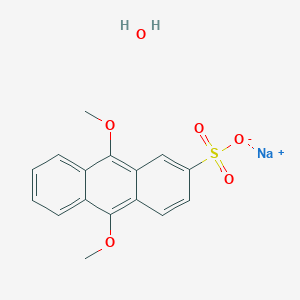

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate

Description

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is an organic compound with the empirical formula C16H13NaO5S · H2O. It is a light yellow powder and is known for its use as an ionic dye and photosensitive material in photovoltaic systems based on aqueous soft gel materials . This compound is also utilized as a fluorigenic reagent in the fluorimetric estimation of various pharmaceutical compounds .

Properties

IUPAC Name |

sodium;9,10-dimethoxyanthracene-2-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S.Na.H2O/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;;/h3-9H,1-2H3,(H,17,18,19);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXAGKVEVBJNRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635509 | |

| Record name | Sodium 9,10-dimethoxyanthracene-2-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-92-9 | |

| Record name | Sodium 9,10-dimethoxyanthracene-2-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Dimethoxy-2-anthracenesulfonic acid monohydrate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonation Step

- 9,10-Dimethoxyanthracene is the primary precursor for sulfonation.

- Sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) are commonly employed as sulfonating agents.

- Alternative methods mention the use of sulfurous acid (H2SO3) for sulfonation, though less common.

- The sulfonation is generally conducted under controlled temperature to avoid over-sulfonation or decomposition.

- Typical temperatures range from ambient to moderate heating, depending on the reagent used.

- The reaction proceeds via electrophilic aromatic substitution, introducing a sulfonic acid group at the 2-position of the anthracene ring.

- The aromatic ring of 9,10-dimethoxyanthracene undergoes electrophilic attack by the sulfonating agent.

- The methoxy groups at positions 9 and 10 activate the ring towards substitution.

- The sulfonic acid group (-SO3H) is introduced selectively at the 2-position.

Neutralization Step

4.1. Conversion to Sodium Salt

- The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to form the sodium salt.

- This neutralization is typically performed in aqueous solution.

- The sodium salt precipitates or remains in solution depending on conditions.

- The product is isolated as a monohydrate crystalline solid, often by crystallization from water or aqueous solvents.

Industrial and Laboratory Scale Considerations

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Sulfonating Agent | Concentrated sulfuric acid or chlorosulfonic acid | Same reagents, but with controlled dosing and temperature |

| Reaction Temperature | Ambient to 60°C | Precisely controlled for optimal yield and purity |

| Neutralization | Aqueous NaOH solution | Large-scale neutralization with pH monitoring |

| Purification | Crystallization, washing | Continuous crystallization and drying methods |

| Yield | Moderate to high | Optimized for high yield and purity |

| Safety | Standard lab precautions | Industrial safety protocols for corrosive reagents |

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Notes | Outcome |

|---|---|---|---|

| Sulfonation | 9,10-Dimethoxyanthracene + H2SO4 or ClSO3H | Temperature: 25–60°C; time varies | 9,10-Dimethoxy-2-anthracenesulfonic acid (sulfonic acid form) |

| Neutralization | Sulfonic acid + NaOH (aqueous) | pH control to neutralize acid | Sodium salt monohydrate form |

| Isolation | Crystallization from water or aqueous solvents | Drying under controlled humidity | Pure 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate |

Research Findings and Analysis

- The sulfonation reaction is highly regioselective due to the activating effect of the 9,10-dimethoxy groups directing substitution to the 2-position.

- Use of chlorosulfonic acid can provide faster sulfonation but requires careful handling due to its corrosive nature.

- Neutralization with sodium hydroxide is straightforward and leads to stable sodium salt formation.

- The monohydrate form is favored for its crystalline stability and ease of handling.

- Industrial methods emphasize purity and yield optimization, often employing continuous processing techniques.

Chemical Reactions Analysis

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon.

Scientific Research Applications

Overview

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is an organic compound with the empirical formula . This compound is characterized by its light yellow powder form and is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its unique properties allow it to act as both a fluorigenic reagent and a photosensitive material, making it versatile for diverse applications.

Analytical Chemistry

This compound serves as a fluorometric ion-pair reagent . It is particularly useful in the post-column determination of amine-containing compounds such as alkaloids. This application is crucial for the analysis of complex mixtures where sensitive detection methods are required .

Pharmaceutical Analysis

In the pharmaceutical industry, this compound is employed for the fluorimetric estimation of various pharmaceutical compounds. Notably, it has been used in the analysis of beta-blockers in tablets and human plasma, enhancing the accuracy of drug quantification in biological samples .

Biological Applications

The compound's ability to form ion pairs with amine-containing compounds enables its use in biological assays. It has been applied in the fluorimetric estimation of drugs like heptaminol and mexiletine, which are essential for therapeutic monitoring .

Material Science

In material science, this compound is utilized to tune the performance of aqueous photovoltaic elastomer gels . Its role in adjusting solvent polarity and developing nanostructures is significant for enhancing the efficiency of photovoltaic systems based on soft gel materials .

Case Studies

- Fluorometric Detection of Pharmaceuticals : A study demonstrated the effectiveness of using this compound for detecting low concentrations of beta-blockers in plasma samples. The results indicated a high sensitivity and specificity compared to traditional methods.

- Photovoltaic Application : Research involving aqueous photovoltaic elastomer gels showed that incorporating this compound improved energy conversion efficiency by optimizing the gel's nanostructure through solvent polarity adjustments.

- Ion-Pair Formation Studies : Experiments highlighted how this compound forms stable ion pairs with various amines, facilitating enhanced detection methods for alkaloids using fluorometric techniques.

Mechanism of Action

The mechanism of action of 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate involves its role as a fluorigenic reagent. It forms ion pairs with amine-containing compounds, which can then be detected fluorometrically. This interaction is crucial for its application in the analysis of various pharmaceutical compounds .

Comparison with Similar Compounds

Similar compounds to 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate include:

Anthraquinone-2-sulfonic acid sodium salt monohydrate: Another sulfonated anthracene derivative used in similar applications.

Sodium 2-naphthalenesulfonate: Used in various industrial applications, including as a dispersant.

Sodium anthraquinone-2-sulfonate: Employed in the production of hydrogen peroxide.

The uniqueness of this compound lies in its dual role as both a photosensitive material and a fluorigenic reagent, making it versatile for applications in both photovoltaic systems and analytical chemistry .

Biological Activity

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is a sulfonated anthracene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its reactivity and interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNaOS·HO

- Molecular Weight : 328.28 g/mol

- Physical State : Buff crystalline powder

- Melting Point : > 300 °C

The biological activity of 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.

- Redox Activity : It acts as a redox indicator, enhancing the sensitivity and selectivity of biosensors, particularly in DNA detection assays .

- Cellular Uptake : The sulfonate group increases water solubility, facilitating cellular uptake and subsequent biological effects.

Anticancer Properties

Research indicates that 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt exhibits cytotoxic effects against various cancer cell lines. For example:

- Study on Human Cancer Cell Lines : A study reported that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Antioxidant Activity

Another aspect of its biological profile includes antioxidant properties:

- Oxidative Stress Reduction : In vitro studies have demonstrated that the compound can reduce oxidative stress markers in cells exposed to harmful agents, suggesting a protective role against cellular damage .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Cell Line Tested | Concentration (µM) | Reference |

|---|---|---|---|---|

| Anticancer | Growth inhibition | MCF-7 | 10 | |

| Anticancer | Growth inhibition | A549 | 15 | |

| Antioxidant | Oxidative stress reduction | Various | 20 |

Pharmacokinetics

The pharmacokinetic profile of 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt suggests favorable absorption characteristics due to its solubility. Its distribution in tissues and half-life require further investigation to fully understand its therapeutic potential.

Safety and Toxicology

While preliminary studies highlight promising biological activities, safety assessments are crucial. The compound exhibits hazardous properties such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) according to GHS classifications . Comprehensive toxicological studies are necessary to evaluate the safety profile before clinical applications.

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing the structural integrity of 9,10-dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate?

Methodological Answer:

- UV-Visible Spectroscopy : Use UV-Vis to identify π→π* transitions in the anthracene core and sulfonate groups. Compare absorbance maxima (e.g., ~250–400 nm) with literature values for anthraquinone sulfonates .

- Fluorescence Spectroscopy : Confirm fluorescence properties, particularly if used as an in situ photochemical probe. Excitation/emission wavelengths should align with anthracene derivatives (e.g., λex ≈ 360 nm, λem ≈ 450 nm) .

- NMR (¹H/¹³C) : Analyze methoxy (-OCH3) proton signals (~3.8–4.0 ppm) and aromatic proton splitting patterns to verify substitution positions .

- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks involving the sulfonate and hydrate groups .

Basic: How should researchers ensure stability during storage and handling of this compound?

Methodological Answer:

- Storage Conditions : Store in airtight containers at 2–8°C, away from light and oxidizing agents (e.g., peroxides, HNO3), which may degrade the sulfonate group or anthracene backbone .

- Handling Precautions : Use desiccants to prevent hydrate loss, which could alter solubility and reactivity. Conduct stability assays via periodic HPLC analysis to monitor degradation (e.g., anthraquinone byproducts) .

Advanced: How can researchers investigate its surfactant interaction mechanisms, such as with cationic surfactants like CTAB?

Methodological Answer:

- UV-Vis Titration : Monitor spectral shifts (e.g., bathochromic or hypsochromic) as CTAB concentration increases. Calculate binding constants (Kb) using the Benesi-Hildebrand equation .

- Conductivity Measurements : Determine critical micelle concentration (CMC) of CTAB in the presence of the compound. Reduced CMC indicates dye-surfactant interactions via hydrophobic or electrostatic forces .

- pH-Dependent Studies : Compare partitioning behavior at pH 4.0 (protonated sulfonate) vs. pH 10.0 (deprotonated sulfonate) to assess electrostatic contributions .

Advanced: What experimental strategies are effective for studying its role as a fluorescence probe in photochemical systems?

Methodological Answer:

- Charge-Transfer Complex Formation : Co-dissolve with electron donors (e.g., 9,10-dimethoxyanthracene) in polar solvents. Monitor fluorescence quenching or enhancement via time-resolved spectroscopy .

- Quantum Yield Calculation : Compare fluorescence intensity with a standard (e.g., quinine sulfate) under identical excitation conditions to quantify probe efficiency .

- Environmental Sensitivity Assays : Test fluorescence response to pH, ionic strength, or reactive oxygen species (ROS) to validate its utility as a microenvironment sensor .

Advanced: How can computational modeling complement experimental data for understanding its reactivity in catalytic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electron density distribution, focusing on sulfonate and methoxy groups’ roles in redox activity .

- Reaction Pathway Simulation : Model alkaline pulping catalysis (e.g., lignin degradation) by analyzing transition states for electron-transfer steps involving the anthracene core .

- Docking Studies : For biological applications, simulate interactions with enzymes or DNA using AutoDock Vina to identify binding motifs .

Basic: What are the key considerations for synthesizing derivatives of this compound to modify its solubility or reactivity?

Methodological Answer:

- Sulfonate Group Modification : Replace the sodium counterion with other cations (e.g., K<sup>+</sup>, NH4<sup>+</sup>) via ion exchange chromatography to alter aqueous solubility .

- Functionalization of Methoxy Groups : Perform nucleophilic substitution reactions (e.g., demethylation with BBr3) to introduce hydroxyl groups for enhanced chelation capacity .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvent systems?

Methodological Answer:

- Phase Solubility Analysis : Conduct gravimetric solubility assays in water, DMSO, and ethanol at 25°C and 40°C. Compare results with literature using Hansen solubility parameters .

- Ionic Strength Effects : Systematically vary NaCl concentration (0.1–1.0 M) to assess salting-in/salting-out behavior via UV-Vis absorbance .

Advanced: What strategies are recommended for elucidating its electrochemical behavior in energy storage applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : Scan potentials from -1.0 V to +1.0 V (vs. Ag/AgCl) in buffered solutions to identify redox peaks (e.g., anthracene → anthraquinone transitions) .

- Impedance Spectroscopy : Measure charge-transfer resistance in electrode coatings to evaluate suitability for redox flow batteries .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.